molecular formula C15H21N3O3S B12107464 AmpicillinDesoxyazetidin-2-one

AmpicillinDesoxyazetidin-2-one

Cat. No.: B12107464
M. Wt: 323.4 g/mol
InChI Key: PIIGZYMBHCDKIJ-UHFFFAOYSA-N
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Description

AmpicillinDesoxyazetidin-2-one is a compound that combines the structural features of ampicillin and azetidin-2-one. Ampicillin is a well-known antibiotic belonging to the penicillin class, while azetidin-2-one is a four-membered lactam ring that is a core structure in many β-lactam antibiotics. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-2-one derivatives typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This method can be performed under microwave irradiation, which is considered a greener and more efficient approach compared to conventional methods . The reaction conditions generally involve mixing the reactants at room temperature and then heating them under microwave irradiation.

Industrial Production Methods

Industrial production of azetidin-2-one derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up for industrial applications, providing a more environmentally friendly and efficient method for producing these compounds .

Chemical Reactions Analysis

Types of Reactions

AmpicillinDesoxyazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidin-2-one derivatives .

Scientific Research Applications

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[[(2-amino-2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

PIIGZYMBHCDKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C

Origin of Product

United States

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